N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
This compound is a triazolopyrimidine derivative characterized by a 3-methyl-substituted triazolo[4,5-d]pyrimidine core linked to a piperazine ring, which is further connected via an acetamide bridge to a 3,4-dimethoxyphenethyl group. Its molecular formula is C₂₄H₂₉N₇O₃ (calculated based on structural analysis), with an approximate molecular mass of 487.55 g/mol.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O3/c1-27-20-19(25-26-27)21(24-14-23-20)29-10-8-28(9-11-29)13-18(30)22-7-6-15-4-5-16(31-2)17(12-15)32-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIHVZIGPYLEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide
- Key Differences :
- The acetylphenyl group lacks the methoxy substituents, reducing electron-donating effects and possibly weakening π-π stacking interactions with aromatic residues in target proteins.
Compound B : N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide
- Key Differences: Core Structure: Triazinone (1,2,4-triazin-6-yl) vs. triazolopyrimidine. Substituents: Ethoxybenzenesulfonyl and ethylpiperazine vs. dimethoxyphenethyl and methylpiperazine.
- Implications: The triazinone core in Compound B may confer distinct electronic properties, affecting binding affinity to enzymes like dihydrofolate reductase (DHFR) . The ethylpiperazine group could improve solubility compared to methyl-substituted analogs but may reduce blood-brain barrier penetration.
Piperazine-Linked Analogues
Compound C : N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide
- Key Differences :
- Core Structure : Extended pyrimido[1,2-a][1,3]diazepine system vs. triazolopyrimidine.
- Substituents : 4-Methylpiperazine and methoxyphenyl vs. 3,4-dimethoxyphenethyl.
- The acrylamide group enables covalent binding to cysteine residues, a feature absent in the target compound.
Pharmacological and Physicochemical Insights
- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases hydrophobicity (predicted logP ~2.5) compared to Compound A (logP ~1.8) . This may enhance tissue penetration but reduce aqueous solubility.
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